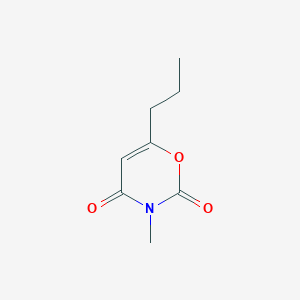
2H-1,3-Oxazine-2,4(3H)-dione, 3-methyl-6-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3-Oxazine-2,4(3H)-dione, 3-methyl-6-propyl- is a heterocyclic organic compound. Heterocyclic compounds are those that contain a ring structure composed of at least one atom other than carbon. This compound features an oxazine ring, which includes both oxygen and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Oxazine-2,4(3H)-dione, 3-methyl-6-propyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of a suitable amine with a carbonyl compound in the presence of an oxidizing agent. The reaction conditions, such as temperature, solvent, and pH, need to be optimized to achieve high yields.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. This might include continuous flow reactors and the use of catalysts to speed up the reaction.
Chemical Reactions Analysis
Types of Reactions
2H-1,3-Oxazine-2,4(3H)-dione, 3-methyl-6-propyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions would vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
2H-1,3-Oxazine-2,4(3H)-dione, 3-methyl-6-propyl- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Could be explored for its potential therapeutic properties.
Industry: Used in the production of various materials and chemicals.
Mechanism of Action
The mechanism by which 2H-1,3-Oxazine-2,4(3H)-dione, 3-methyl-6-propyl- exerts its effects would depend on its specific interactions with molecular targets. This might involve binding to specific enzymes or receptors and modulating their activity. The pathways involved could include various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2H-1,3-Oxazine-2,4(3H)-dione: The parent compound without the methyl and propyl groups.
3-Methyl-2H-1,3-Oxazine-2,4(3H)-dione: A similar compound with only a methyl group.
6-Propyl-2H-1,3-Oxazine-2,4(3H)-dione: A similar compound with only a propyl group.
Uniqueness
The presence of both methyl and propyl groups in 2H-1,3-Oxazine-2,4(3H)-dione, 3-methyl-6-propyl- might confer unique properties, such as altered reactivity or biological activity, compared to its simpler analogs.
Properties
CAS No. |
61736-39-8 |
|---|---|
Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
3-methyl-6-propyl-1,3-oxazine-2,4-dione |
InChI |
InChI=1S/C8H11NO3/c1-3-4-6-5-7(10)9(2)8(11)12-6/h5H,3-4H2,1-2H3 |
InChI Key |
ANFAQTLWSPALPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)N(C(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















